3-Methyl-5-(trifluoromethyl)piperidine
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Overview
Description
3-Methyl-5-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the piperidine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the piperidine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate reaction conditions.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of piperidine is coupled with a trifluoromethylated aryl halide in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or substituted amines.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)piperidine: Similar structure but without the methyl group, affecting its biological activity and applications.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical behavior and uses.
Uniqueness
3-Methyl-5-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound in various fields, including medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C7H12F3N |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
XXBJCIIBRFCJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C(F)(F)F |
Origin of Product |
United States |
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